Parnafungin A2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

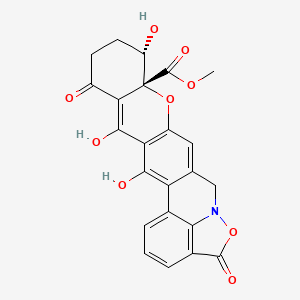

Parnafungin A2 is a natural product found in Microcera larvarum and Fusarium larvarum with data available.

Aplicaciones Científicas De Investigación

Antifungal Mechanism and Efficacy

Parnafungin A2 specifically inhibits fungal polyadenosine polymerase (PAP), a crucial enzyme involved in mRNA processing. This inhibition leads to the disruption of fungal growth and viability. Research indicates that this compound demonstrates potent antifungal activity against various strains, including:

- Cryptococcus neoformans

- Candida albicans

- Candida tropicalis

The Minimum Inhibitory Concentration (MIC) values for these pathogens are notably low, indicating high potency. For instance, this compound has shown MIC values as low as 0.0001 μg/mL against C. neoformans .

Synthesis and Structural Insights

The total synthesis of this compound has been accomplished using innovative methodologies such as the Suzuki-Miyaura cross-coupling reaction. This synthetic route is notable for its efficiency and selectivity, allowing for the construction of the complex biaryl core structure characteristic of parnafungins . The presence of an isoxazolidinone unit in its structure contributes to its unique biological activity.

Key Synthesis Steps:

- Cross-Coupling Reaction : Utilization of benzoxaborole strategy to construct sterically hindered biaryl cores.

- Diastereoselective Oxa-Michael Addition : Formation of the tetrahydroxanthone skeleton.

- Reductive Cyclization : Effective Zn-mediated cyclization leading to the formation of the isoxazolidinone structure.

These steps illustrate the complexity involved in synthesizing this compound while maintaining high yields and purity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vivo and in vitro settings:

- In Vitro Studies : this compound has been tested against multiple fungal strains, demonstrating significant antifungal activity with low MIC values across different conditions .

- In Vivo Models : Animal studies have shown that high doses of this compound can effectively reduce fungal burdens in infected models, particularly in cases involving C. neoformans .

Comparative Efficacy Table

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling

This reaction constructs the biaryl core of parnafungins. For parnafungin A2, the coupling between boronate 31 and iodide 14 (Table 2 ) uses ligands like AntPhos or SPhos in THF/H₂O with DIPEA, yielding a 1.5:1 atropisomeric mixture (63% yield). Protodeboronation is a competing side reaction.

| Ligand | Yield (%) | Atropisomeric Ratio (dr) |

|---|---|---|

| AntPhos | 63 | 1.5:1 |

| SPhos | 63 | 1.5:1 |

| L2 (P,P─O) | 53 | Not reported |

Reductive Cyclization and Mitsunobu Reaction

The isoxazolidinone unit critical for antifungal activity is formed via:

-

Zn-mediated reductive cyclization of nitroarene intermediates (e.g., 33 ), yielding a 1.3:1 atropisomeric mixture .

-

Mitsunobu conditions (DIAD/PPh₃) for ring closure, achieving 80% yield .

Interconversion Between Parnafungin Isomers

This compound exists in equilibrium with A1, B1, and B2. Key findings:

-

Solvent-dependent dynamics : In DMSO, A1 converts instantly to B1, while A2 and B2 form over hours .

-

NMR validation : Spectra match reported data, confirming interconversion pathways .

Degradation and Stability

The isoxazolidinone ring in this compound is highly sensitive to pH and solvents:

Decomposition via E2 Elimination

Under neutral/basic conditions, this compound undergoes rapid degradation to inactive phenanthridine derivatives (e.g., 4 ) :

-

Mechanism : Methoxy groups at meta positions increase methylene acidity, accelerating E2 elimination .

| Compound | Substituents | Half-Life (CDCl₃) |

|---|---|---|

| Hexacyclic C model | Two meta-OCH₃, para-CO | 2 days |

| Tetracycle 28b | Two meta-OCH₃ | 6 days |

pH Sensitivity

Functional Group Manipulations

Synthetic strategies for this compound involve:

Structural Confirmation

Propiedades

Fórmula molecular |

C23H17NO9 |

|---|---|

Peso molecular |

451.4 g/mol |

Nombre IUPAC |

methyl (10S,11R)-3,5,10-trihydroxy-7,19-dioxo-12,18-dioxa-17-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4(13),5,14,20(24),21-heptaene-11-carboxylate |

InChI |

InChI=1S/C23H17NO9/c1-31-22(30)23-14(26)6-5-12(25)17(23)20(28)16-13(32-23)7-9-8-24-18-10(15(9)19(16)27)3-2-4-11(18)21(29)33-24/h2-4,7,14,26-28H,5-6,8H2,1H3/t14-,23-/m0/s1 |

Clave InChI |

JYGGQRZQMPCWOX-PSLXWICFSA-N |

SMILES isomérico |

COC(=O)[C@]12[C@H](CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O |

SMILES canónico |

COC(=O)C12C(CCC(=O)C1=C(C3=C(O2)C=C4CN5C6=C(C=CC=C6C4=C3O)C(=O)O5)O)O |

Sinónimos |

parnafungin A2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.